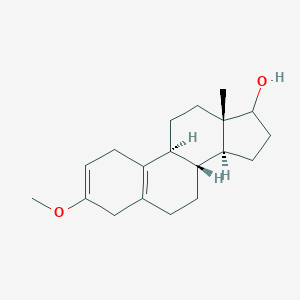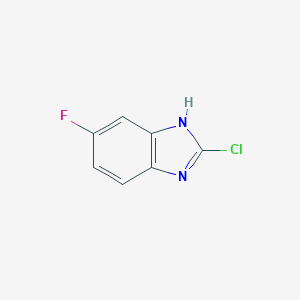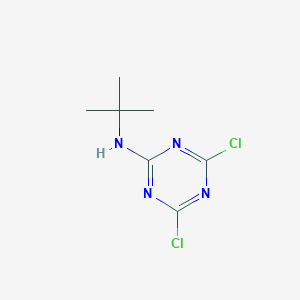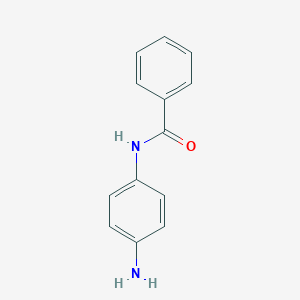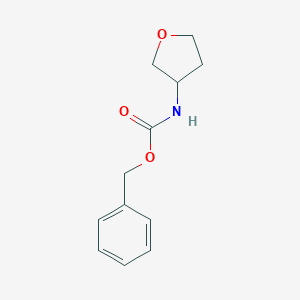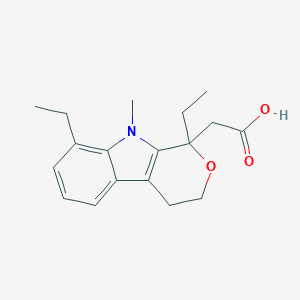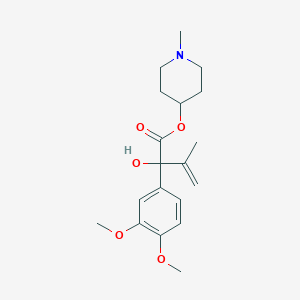
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate, also known as MPDPV, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. It is a potent psychostimulant and is known to produce effects similar to those of other stimulants such as cocaine and amphetamines. The compound has been the subject of research in the scientific community due to its potential application in the field of neuroscience.
Mecanismo De Acción
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate acts as a potent dopamine reuptake inhibitor, which leads to an increase in dopamine levels in the brain. This increase in dopamine levels is thought to be responsible for the psychostimulant effects produced by the compound. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to act as a norepinephrine reuptake inhibitor, which may contribute to its stimulant effects.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate are similar to those produced by other stimulants such as cocaine and amphetamines. The compound has been shown to increase heart rate and blood pressure, as well as produce feelings of euphoria and increased energy. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce hyperthermia and seizures in some individuals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, the compound has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction. However, one of the limitations of using 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate in lab experiments is its potential for producing adverse effects such as hyperthermia and seizures.
Direcciones Futuras
There are several future directions for research on 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate. One area of research could focus on the potential therapeutic applications of the compound. For example, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate may be useful in the treatment of certain neurological disorders such as Parkinson's disease. Additionally, further research could be conducted to better understand the mechanisms underlying the adverse effects produced by the compound, such as hyperthermia and seizures. Finally, future research could focus on the development of safer and more effective analogs of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Métodos De Síntesis
The synthesis of 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate involves the reaction of 3,4-dimethoxyphenylacetonitrile with methylamine and formaldehyde to form 1-methyl-4-piperidinone. This intermediate is then reacted with isopropenyl glycolate to form the final product, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate.
Aplicaciones Científicas De Investigación
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been studied extensively in the field of neuroscience due to its potential application as a research tool. It has been shown to act as a potent dopamine reuptake inhibitor, which makes it a useful tool for studying the role of dopamine in the brain. Additionally, 1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate has been shown to produce rewarding effects, which makes it a useful tool for studying the neural mechanisms underlying drug addiction.
Propiedades
Número CAS |
101710-94-5 |
|---|---|
Nombre del producto |
1-Methyl-4-piperidyl 3,4-dimethoxyphenyl(isopropenyl)glycolate |
Fórmula molecular |
C19H27NO5 |
Peso molecular |
349.4 g/mol |
Nombre IUPAC |
(1-methylpiperidin-4-yl) 2-(3,4-dimethoxyphenyl)-2-hydroxy-3-methylbut-3-enoate |
InChI |
InChI=1S/C19H27NO5/c1-13(2)19(22,14-6-7-16(23-4)17(12-14)24-5)18(21)25-15-8-10-20(3)11-9-15/h6-7,12,15,22H,1,8-11H2,2-5H3 |
Clave InChI |
NIHALXQKTUBPOF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
SMILES canónico |
CC(=C)C(C1=CC(=C(C=C1)OC)OC)(C(=O)OC2CCN(CC2)C)O |
Sinónimos |
MANDELIC ACID, 3,4-DIMETHOXY-alpha-ISOPROPENYL-, 1-METHYL-4-PIPERIDYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,2R,19R,22S,34S,37R,40R,52S)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-amino-5,15-dichloro-26,31,44,49,64-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B21161.png)
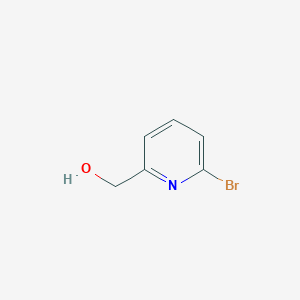
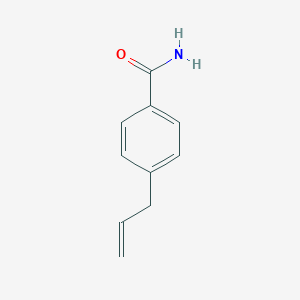

![Benzoic acid, 2-hydroxy-, compd. with 3-[(2S)-1-methyl-2-pyrrolidinyl]pyridine (1:1)](/img/structure/B21173.png)

